2-Chloro-4-(2-methylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a 2-methylphenyl group
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-(2-methylphenyl)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is widely used as a food preservative . .
Mode of Action
Benzoic acid derivatives can have various modes of action depending on their specific chemical structure . For example, some benzoic acid derivatives can inhibit the synthesis of certain proteins . .
Biochemical Pathways
Benzoic acid and its derivatives can affect various biochemical pathways, such as those involved in protein synthesis . .
Result of Action
Some benzoic acid derivatives can interfere with protein synthesis, leading to various cellular effects . .
Action Environment
Factors such as pH and temperature can affect the stability and efficacy of many compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(2-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoic acid reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-4-(2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 2-Chloro-4-(4-methylphenyl)benzoic acid
- 4-Chloro-2-methylbenzophenone
Uniqueness
2-Chloro-4-(2-methylphenyl)benzoic acid is unique due to the specific positioning of the chlorine and 2-methylphenyl groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-(2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHBLXAMZMSBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688592 |
Source
|
Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238634-51-9 |
Source
|
Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.